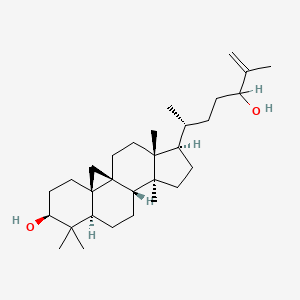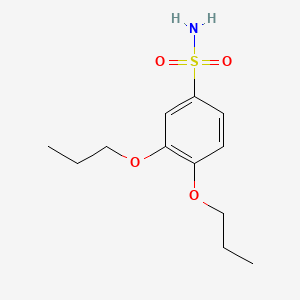
Cycloart-25-ene-3,24-diol
Overview
Description
Cycloart-25-ene-3,24-diol is a naturally occurring triterpenoid compound found in various plants such as Scutellaria baicalensis, Cinnamomum cassia, and Bombax ceiba . It is known for its unique molecular structure and potential biological activities, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Cycloart-25-ene-3,24-diol is a natural triterpene . It has been found to exhibit inhibitory effects on both Epstein-Barr virus early antigen (EBV-EA) and (+/-)- (E)-methyl-2- [(E)-hydroxyimino]-5-nitro-6-methoxy-3- hexemide (NOR 1) activation . These targets play a significant role in the proliferation of certain types of cancer cells.
Mode of Action
The compound interacts with its targets (EBV-EA and NOR 1) and inhibits their activation . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby exhibiting its anti-tumor properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of EBV-EA and NOR 1 activation . This inhibition can lead to a decrease in the proliferation of cancer cells, demonstrating the compound’s potential anti-tumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloart-25-ene-3,24-diol can be synthesized through chemical and enzymatic methods. Chemical synthesis involves multiple steps, including the use of specific reagents and catalysts to achieve the desired molecular structure . Enzymatic synthesis, on the other hand, utilizes enzymes to catalyze the formation of the compound under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources using solvent extraction or ultrasonic extraction methods . These methods are efficient in isolating the compound in significant quantities for further use in research and applications.
Chemical Reactions Analysis
Types of Reactions: Cycloart-25-ene-3,24-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents and nucleophiles to introduce new functional groups into the molecule.
Major Products:
Scientific Research Applications
Cycloart-25-ene-3,24-diol has a wide range of scientific research applications:
Comparison with Similar Compounds
- Cycloart-23-ene-3,25-diol
- Cycloart-22-ene-3,25-diol
- Cycloart-24-ene-1alpha,2alpha,3beta-triol
- 29-Norlanosta-8,24-diene-1alpha,2alpha,3beta-triol
- 25-Hydroxycycloart-23-en-3-one
Cycloart-25-ene-3,24-diol stands out due to its unique combination of functional groups and its wide range of biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21-,22?,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGLNDDJLDJDBG-GSYFYXRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure-activity relationship observed among the tested cycloartanes and their inhibitory activity against MRCKα/β kinases?
A2: The research tested six cycloartanes and found varying degrees of inhibitory activity against MRCKα/β kinases []. This suggests that specific structural features within the cycloartane scaffold influence their interaction with these kinases. For instance, Cycloart-23-ene-3,25-diol exhibited the most promising activity, highlighting the potential importance of the double bond at the 23rd position and the hydroxyl group at the 25th position for potent inhibition []. Further studies are needed to fully elucidate the structure-activity relationship and optimize the structure for enhanced activity and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 3-methoxy-4-methylbenzoate](/img/new.no-structure.jpg)


